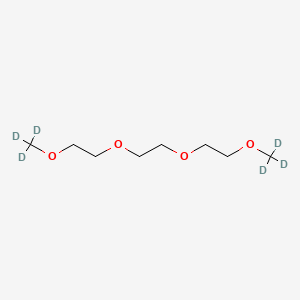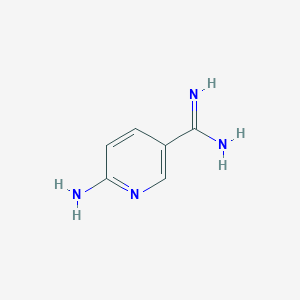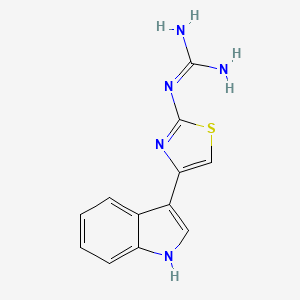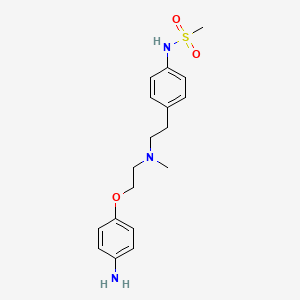
2-Chloro-4-isothiocyanatopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-isothiocyanatopyridine is an organic compound that belongs to the class of pyridyl isothiocyanates It is characterized by the presence of a chlorine atom at the second position and an isothiocyanate group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isothiocyanatopyridine typically involves the reaction of 2-chloro-4-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method involves the use of thiophosgene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis approach. This method involves the treatment of 2-chloro-4-aminopyridine with carbon disulfide and a base such as sodium hydride or DABCO, followed by desulfurization using aqueous iron(III) chloride. This process is efficient and yields the desired product in moderate to good yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydride, triethylamine), nucleophiles (e.g., amines, thiols), and desulfurizing agents (e.g., iron(III) chloride). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include substituted pyridines, thiourea derivatives, and various heterocyclic compounds. These products are of interest in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-isothiocyanatopyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-isothiocyanatopyridine involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles to form thiourea derivatives. These reactions can modulate biological pathways and molecular targets, leading to various biological effects. The specific molecular targets and pathways involved depend on the nature of the nucleophiles and the resulting products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Chloro-4-isothiocyanatopyridine include:
2-Chloro-4-aminopyridine: The precursor used in its synthesis.
4-Isothiocyanatopyridine: Lacks the chlorine substituent at the second position.
2-Chloro-4-isocyanatopyridine: Contains an isocyanate group instead of an isothiocyanate group.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and an isothiocyanate group on the pyridine ring.
Eigenschaften
Molekularformel |
C6H3ClN2S |
|---|---|
Molekulargewicht |
170.62 g/mol |
IUPAC-Name |
2-chloro-4-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-6-3-5(9-4-10)1-2-8-6/h1-3H |
InChI-Schlüssel |
NJUCTOKAUJALEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1N=C=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)


![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)




![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)



